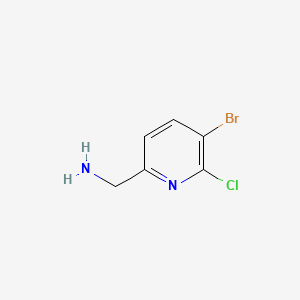
(R)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(4-Acetoxyphenyl)-2-aminopropanoic acid is a chiral amino acid derivative with a phenyl ring substituted with an acetoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(4-Acetoxyphenyl)-2-aminopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-2-aminopropanoic acid.
Acetylation: The phenyl ring is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetoxy group.
Coupling Reaction: The acetylated phenyl ring is then coupled with the ®-2-aminopropanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) under mild conditions to form the final product.
Industrial Production Methods: Industrial production of ®-3-(4-Acetoxyphenyl)-2-aminopropanoic acid may involve:
Enzymatic Resolution: Using enzymes to selectively produce the ®-enantiomer from a racemic mixture.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetoxy group, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the acetoxy moiety, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of 4-acetoxybenzoic acid.
Reduction: Formation of 4-hydroxyphenyl-2-aminopropanoic acid.
Substitution: Formation of 4-substituted phenyl-2-aminopropanoic acid derivatives.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a chiral auxiliary in asymmetric synthesis.
Biology:
- Studied for its potential role in enzyme inhibition and protein interactions.
Medicine:
- Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-3-(4-Acetoxyphenyl)-2-aminopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy group can undergo hydrolysis, releasing acetic acid and the active phenolic compound, which can then interact with biological targets. The compound may modulate pathways involved in neurotransmission or enzyme activity.
Comparison with Similar Compounds
- ®-3-(4-Hydroxyphenyl)-2-aminopropanoic acid
- ®-3-(4-Methoxyphenyl)-2-aminopropanoic acid
- ®-3-(4-Chlorophenyl)-2-aminopropanoic acid
Comparison:
®-3-(4-Hydroxyphenyl)-2-aminopropanoic acid: Similar structure but with a hydroxyl group instead of an acetoxy group, leading to different reactivity and biological activity.
®-3-(4-Methoxyphenyl)-2-aminopropanoic acid: Contains a methoxy group, which affects its lipophilicity and metabolic stability.
®-3-(4-Chlorophenyl)-2-aminopropanoic acid: The presence of a chlorine atom alters its electronic properties and potential interactions with biological targets.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(2R)-3-(4-acetyloxyphenyl)-2-aminopropanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-7(13)16-9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m1/s1 |
InChI Key |
QBFQXAKABOKEHT-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)C[C@H](C(=O)O)N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene](/img/structure/B11885161.png)
![N-(6-Oxa-2-azaspiro[3.4]octan-7-ylmethyl)cyclobutanecarboxamide](/img/structure/B11885168.png)










![Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide](/img/structure/B11885241.png)
